5-イソプロピル-1H-インドール-2-カルボン酸

説明

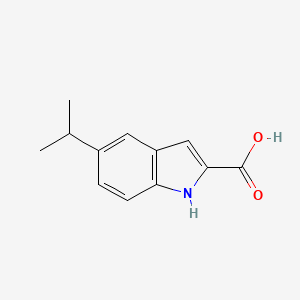

5-Isopropyl-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure consists of an indole core with an isopropyl group at the 5-position and a carboxylic acid group at the 2-position, making it a valuable scaffold for drug development and other scientific research applications .

科学的研究の応用

5-Isopropyl-1H-indole-2-carboxylic acid has numerous scientific research applications:

作用機序

Target of Action

Indole derivatives, which include this compound, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

For instance, some indole derivatives have been reported to inhibit the strand transfer of HIV-1 integrase . The indole nucleus of these compounds was observed to chelate with two Mg^2+ ions within the active site of integrase .

Biochemical Pathways

Indole and its derivatives are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . Indole-3-acetic acid, for example, is a plant hormone produced by the degradation of tryptophan in higher plants .

Pharmacokinetics

The pharmacokinetics of indole derivatives can vary widely depending on their chemical structure .

Result of Action

Indole derivatives have been found to possess various biological activities . For instance, some indole derivatives have shown anti-inflammatory activity .

Action Environment

The biological activity of indole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and light .

生化学分析

Biochemical Properties

5-Isopropyl-1H-indole-2-carboxylic acid plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in metabolic pathways, such as cytochrome P450 enzymes, which are responsible for the oxidation of organic substances. Additionally, 5-isopropyl-1H-indole-2-carboxylic acid can bind to specific receptors, influencing cellular signaling pathways and modulating biological responses .

Cellular Effects

The effects of 5-isopropyl-1H-indole-2-carboxylic acid on various cell types and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of transcription factors, leading to changes in gene expression that affect cell proliferation, differentiation, and apoptosis. Furthermore, 5-isopropyl-1H-indole-2-carboxylic acid has been shown to impact cellular metabolism by interacting with metabolic enzymes and altering the flux of metabolic pathways .

Molecular Mechanism

The molecular mechanism of action of 5-isopropyl-1H-indole-2-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to specific receptors or enzymes, leading to the inhibition or activation of their activity. For example, it may inhibit the activity of certain kinases, resulting in the modulation of downstream signaling pathways. Additionally, 5-isopropyl-1H-indole-2-carboxylic acid can influence gene expression by interacting with transcription factors or epigenetic regulators, thereby altering the transcriptional landscape of cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-isopropyl-1H-indole-2-carboxylic acid can change over time due to its stability, degradation, and long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, but its degradation products may have different biological activities. Long-term exposure to 5-isopropyl-1H-indole-2-carboxylic acid has been shown to result in sustained changes in cellular function, including alterations in cell proliferation and differentiation .

Dosage Effects in Animal Models

The effects of 5-isopropyl-1H-indole-2-carboxylic acid vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. The threshold effects observed in these studies highlight the importance of dose optimization to achieve the desired therapeutic outcomes while minimizing potential side effects .

Metabolic Pathways

5-Isopropyl-1H-indole-2-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or conjugated metabolites. These metabolic transformations can influence the biological activity and toxicity of 5-isopropyl-1H-indole-2-carboxylic acid, as well as its pharmacokinetic properties .

Transport and Distribution

The transport and distribution of 5-isopropyl-1H-indole-2-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. The localization and accumulation of 5-isopropyl-1H-indole-2-carboxylic acid within tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of 5-isopropyl-1H-indole-2-carboxylic acid is crucial for its activity and function. This compound can be targeted to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may be directed to the nucleus to modulate gene expression or to the mitochondria to influence cellular metabolism. The subcellular localization of 5-isopropyl-1H-indole-2-carboxylic acid can determine its specific biological effects and therapeutic applications .

準備方法

The synthesis of 5-isopropyl-1H-indole-2-carboxylic acid typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.

Introduction of the Isopropyl Group: The isopropyl group can be introduced via Friedel-Crafts alkylation using isopropyl chloride and a Lewis acid catalyst.

Industrial production methods may involve optimizing these steps for higher yields and scalability, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

化学反応の分析

5-Isopropyl-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:

Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

The major products formed from these reactions depend on the specific reagents and conditions used, but they often include oxidized, reduced, or substituted derivatives of the original compound .

類似化合物との比較

5-Isopropyl-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:

Indole-3-acetic acid: A plant hormone involved in growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and studied for its anticancer properties.

Indole-2-carboxylic acid: Similar in structure but lacks the isopropyl group, leading to different biological activities.

The uniqueness of 5-isopropyl-1H-indole-2-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other indole derivatives .

生物活性

5-Isopropyl-1H-indole-2-carboxylic acid (C12H13NO2) is an indole derivative that has garnered attention for its diverse biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly concerning its antiviral, anticancer, and antimicrobial properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

5-Isopropyl-1H-indole-2-carboxylic acid features a bicyclic indole structure with an isopropyl group at the 5-position and a carboxylic acid at the 2-position. The molecular weight of this compound is approximately 205.21 g/mol, which influences its solubility and interaction with biological targets .

Target Interactions

Indole derivatives, including 5-isopropyl-1H-indole-2-carboxylic acid, exhibit high affinity for various biological receptors. These compounds have been shown to interact with enzymes and proteins involved in critical biochemical pathways:

- Integrase Inhibition : Related compounds have demonstrated the ability to inhibit HIV-1 integrase, a key enzyme in the viral lifecycle. For instance, structural modifications on indole derivatives have led to significant improvements in integrase inhibition, with IC50 values as low as 0.13 μM .

- Antimicrobial Activity : Indole derivatives are known to reduce the production of virulence factors in bacteria such as Staphylococcus aureus. This suggests that 5-isopropyl-1H-indole-2-carboxylic acid may also possess similar antimicrobial properties.

Biochemical Pathways

The biological activity of 5-isopropyl-1H-indole-2-carboxylic acid can be attributed to its influence on multiple biochemical pathways:

- Antiviral Activity : Studies indicate that indole derivatives can modulate viral replication through enzyme inhibition.

- Anticancer Activity : Research has shown that some indole derivatives exhibit moderate antitumor effects against various human cancer cell lines, suggesting potential applications in cancer therapy.

Antiviral Properties

A study focused on the structure-activity relationship of indole derivatives revealed that modifications at specific positions significantly enhance their antiviral efficacy. For example, the introduction of halogenated groups at the C6 position improved integrase inhibition by forming π-π stacking interactions with viral DNA . This highlights the importance of structural optimization in developing effective antiviral agents.

Anticancer Activity

Another investigation reported that derivatives of indole compounds exhibited varying degrees of cytotoxicity against cancer cell lines. The results indicated that certain modifications could lead to enhanced antitumor activity, warranting further exploration into their mechanisms of action and therapeutic potential.

Comparative Biological Activity Table

| Compound | Biological Activity | IC50 (μM) | Notes |

|---|---|---|---|

| 5-Isopropyl-1H-indole-2-carboxylic acid | Antiviral (integrase inhibitor) | TBD | Potential for HIV treatment |

| 7-Bromo-5-isopropyl-1H-indole-2-carboxylic acid | Antimicrobial | TBD | Reduces virulence factors in Staphylococcus aureus |

| Indole Derivatives (various) | Anticancer | Varies | Moderate activity against human cancer cell lines |

特性

IUPAC Name |

5-propan-2-yl-1H-indole-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-7(2)8-3-4-10-9(5-8)6-11(13-10)12(14)15/h3-7,13H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUOMWKBVELXWCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407671 | |

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383132-39-6 | |

| Record name | 5-isopropyl-1H-indole-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。